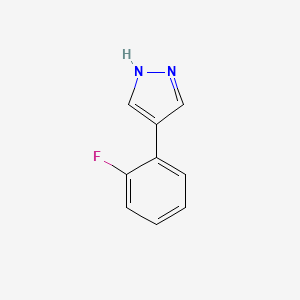

4-(2-fluorophenyl)-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMOAIXQYPMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037828-70-8 | |

| Record name | 4-(2-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation of 4 2 Fluorophenyl 1h Pyrazole Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) offer detailed information about the molecular structure.

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated pyrazole (B372694) derivatives by providing information about the chemical environment of magnetically active nuclei like ¹H and ¹⁹F.

In the ¹H NMR spectra of pyrazoline derivatives, which are precursors to pyrazoles, the protons at the C4 position typically appear as a pair of doublets of doublets, indicating their geminal and vicinal couplings. For instance, in 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide, the HA and HB protons at C4 resonate at approximately 3.03 and 3.75 ppm, respectively. mdpi.com The HX proton at C5 shows a doublet of doublets in the range of 5.38–5.89 ppm. mdpi.com Aromatic protons typically appear as a multiplet in the region of 7.11–7.94 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Fluorophenyl-Substituted Pyrazoline Derivatives.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | HA (C4) | 3.03 | dd | 5.2 |

| HB (C4) | 3.75 | dd | 12 | |

| HX (C5) | 5.38 | dd | 5.60 | |

| Ar-H | 7.11-7.85 | m | - | |

| NH₂ | 6.50 | br s | - | |

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide | HA (C4) | 3.12 | dd | 3.6 |

| HB (C4) | 3.84 | dd | 11.6 | |

| HX (C5) | 5.89 | dd | 3.6 | |

| Ar-H | 7.11-7.94 | m | - | |

| NH₂ | 7.95 & 8.02 | two s | - |

Data sourced from reference mdpi.com

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 4-(2-fluorophenyl)-1H-pyrazole systems, FT-IR is used to confirm the formation of the pyrazole ring and the presence of key substituents.

The FT-IR spectrum of a fluorinated pyrazole, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, shows a characteristic vibration for aromatic C-H stretching at around 3049 cm⁻¹. mdpi.comsemanticscholar.org The C=N and C-N stretching vibrations of the pyrazole ring are typically observed at approximately 1593 cm⁻¹ and 1495 cm⁻¹, respectively. mdpi.comsemanticscholar.org The presence of the fluoro substituent is confirmed by the C-F stretching vibration, which appears around 1224 cm⁻¹. mdpi.comsemanticscholar.org For pyrazoline precursors, the IR spectra may also show bands corresponding to NH₂ groups (forked band around 3452 cm⁻¹) and carbonyl groups (around 1681 cm⁻¹) or C=S groups (around 1365 cm⁻¹), depending on the substitution at the N1 position. mdpi.com

Table 2: Key FT-IR Vibrational Frequencies for Fluorophenyl-Pyrazole and Pyrazoline Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3049 |

| C=N (Pyrazole ring) | Stretching | 1577 - 1599 |

| C-N (Pyrazole ring) | Stretching | ~1495 |

| C-F | Stretching | ~1224 |

| NH₂ | Stretching | 3211 - 3475 |

| C=O | Stretching | ~1681 |

| C=S | Stretching | ~1365 |

Data compiled from references mdpi.commdpi.comsemanticscholar.org

HR-MS is a critical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the confirmation of the molecular formula of the synthesized compound. For 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the mass spectrum confirmed the molecular ion peak [M+H]⁺ at m/z 365.1417, which is in close agreement with the calculated mass. semanticscholar.org Similarly, for pyrazoline derivatives like 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and its carbothioamide analog, LC-MS analysis showed molecular ion peaks at m/z 301.9 (M⁺) and 317.9 (M⁺), respectively, confirming their expected molecular weights. mdpi.com

Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single crystal X-ray diffraction studies have been successfully employed to determine the structures of various fluorophenyl-substituted pyrazole derivatives. For example, the crystal structures of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide have been determined, confirming their molecular connectivity and providing insights into their crystal packing. mdpi.com The structure of 5-(4-fluorophenyl)-1-phenylpyrazole has also been elucidated, revealing the relative orientations of the pyrazole and phenyl rings. iucr.org The crystallographic analysis of pyrazole-based compounds provides crucial data on bond distances, such as the N1–N1′ bond distance, which was found to be 1.361(3) Å in one study and correlates well with other pyrazole-based compounds. nih.gov

Table 3: Selected Crystallographic Data for Fluorophenyl-Substituted Pyrazole Derivatives.

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) |

|---|

The data obtained from single crystal X-ray diffraction allows for a detailed analysis of the molecular conformation and stereochemistry. In the case of 5-(4-fluorophenyl)-1-phenylpyrazole, the asymmetric unit contains two molecules with significant dihedral angles between the pyrazole ring and the attached phenyl and 4-fluorophenyl rings, ranging from 49.2(1)° to 53.3(1)°. iucr.org For a series of N-substituted 3-(4-fluorophenyl)pyrazolines, the dihedral angles between the pyrazole and the fluoro-substituted rings were found to be relatively small, ranging from 4.64(7)° to 10.53(10)°, indicating a nearly coplanar arrangement in some cases. nih.gov In the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, the pyran and pyrazole rings are almost coplanar, while the phenyl ring is nearly perpendicular to these two rings. scilit.com This information is crucial for understanding structure-activity relationships and for designing new molecules with specific three-dimensional orientations.

Investigation of Intermolecular Interactions and Supramolecular Architecture (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound systems, the arrangement of molecules in the crystal lattice is primarily governed by hydrogen bonding and π-π stacking interactions. While the specific crystallographic data for this compound is not publicly available, a detailed analysis of closely related structures provides significant insight into the likely intermolecular interactions and resulting supramolecular motifs.

Hydrogen Bonding

The pyrazole ring is an excellent hydrogen bond donor (the N-H group) and acceptor (the sp² hybridized nitrogen atom). This dual functionality allows for the formation of robust hydrogen-bonded networks. In the crystal structures of many pyrazole derivatives, the most prominent hydrogen bond is the N-H···N interaction, which can lead to the formation of various supramolecular assemblies such as dimers, trimers, and catemeric (chain-like) structures.

In a substituted dihydropyrazole-carboxamide derivative containing a fluorophenyl group, a variety of intermolecular interactions have been identified, including N-H···O, N-H···N, N-H···F, and C-H···F hydrogen bonds. These interactions work in concert to create a stable three-dimensional network. The presence of the fluorine atom on the phenyl ring introduces the possibility of C-H···F hydrogen bonds, which, although weak, can influence the crystal packing.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| N-H···N | Pyrazole N-H | Pyrazole N | 2.8 - 3.0 | Formation of dimers, chains, and sheets |

| N-H···O | Pyrazole N-H | Carbonyl O | 2.7 - 2.9 | Stabilization of crystal packing in derivatives |

| C-H···F | Aromatic C-H | Phenyl F | 3.0 - 3.4 | Directional interactions influencing molecular orientation |

| C-H···O | Aliphatic/Aromatic C-H | Carbonyl O | 3.1 - 3.5 | Contribution to the overall lattice energy |

Note: The data in this table is representative of interactions found in closely related fluorinated pyrazole derivatives and serves as a predictive model for this compound.

π-π Stacking

Aromatic rings, such as the phenyl and pyrazole rings in this compound, can interact through π-π stacking. These interactions are a result of the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The geometry of π-π stacking can be either face-to-face or edge-to-face (T-shaped).

In the crystal structures of various phenylpyrazole derivatives, π-π stacking is a frequently observed phenomenon that contributes significantly to the crystal's cohesion. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances ranging from 3.3 to 3.8 Å for face-to-face stacking. The presence of an electron-withdrawing fluorine atom on the phenyl ring can modulate the quadrupole moment of the aromatic ring, potentially influencing the strength and geometry of the π-π stacking interactions.

Analysis of related pyrazole structures has shown that both the pyrazole and the phenyl rings can be involved in π-π stacking. For example, in some crystal structures, parallel-displaced stacking of pyrazole rings is observed, while in others, there are interactions between the phenyl and pyrazole rings of adjacent molecules.

| Interacting Rings | Stacking Type | Typical Centroid-Centroid Distance (Å) | Effect on Supramolecular Structure |

| Phenyl - Phenyl | Parallel-displaced | 3.5 - 4.0 | Formation of columnar or layered structures |

| Pyrazole - Pyrazole | Parallel-displaced | 3.4 - 3.8 | Contribution to the stability of hydrogen-bonded chains/sheets |

| Phenyl - Pyrazole | Offset face-to-face | 3.6 - 4.2 | Cross-linking of molecular chains or layers |

Note: The data presented in this table is based on observations from the crystal structures of analogous phenylpyrazole compounds and represents expected values for this compound.

Computational and Theoretical Studies on 4 2 Fluorophenyl 1h Pyrazole and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can predict molecular geometry, vibrational frequencies, and various reactivity parameters. acu.edu.intandfonline.com For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d) or 6-311++G**, offer a balance of accuracy and computational efficiency for studying their electronic characteristics. icm.edu.plnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO is the orbital through which a molecule can donate electrons, indicating its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, reflecting its electrophilicity. youtube.compku.edu.cn The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental descriptors of a molecule's stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap is associated with high chemical reactivity and lower kinetic stability, as the molecule can be more easily polarized. nih.gov In pyrazole analogues, the distribution of the HOMO and LUMO electron clouds is often spread across the pyrazole ring and adjacent phenyl groups. icm.edu.pl For instance, in some pyrazole derivatives, the HOMO is located on the pyrazole ring, including its two nitrogen atoms, while the LUMO is distributed over an attached phenyl ring. unar.ac.id

The energy gap can be used to illustrate bioactivity resulting from intramolecular charge transfer. icm.edu.pl The table below presents the calculated HOMO, LUMO, and energy gap values for several pyrazole analogues, illustrating the impact of different substituents on these electronic parameters.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyz-1 | -6.19 | -1.29 | 4.90 |

| Pyz-2 | -6.31 | -1.55 | 4.76 |

| CHP | -5.428 | -1.326 | 4.102 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -5.907 | -1.449 | 4.458 |

Data sourced from multiple studies on pyrazole analogues for illustrative purposes. nih.govicm.edu.plnih.gov

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. cbijournal.comresearchgate.netasrjetsjournal.org The MESP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. cbijournal.comresearchgate.net In pyrazole derivatives, negative regions are often located near nitrogen atoms or oxygen atoms of substituents, while positive regions may be found around hydrogen atoms attached to heteroatoms. cbijournal.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. icm.edu.plasrjetsjournal.org These include:

Ionization Potential (IP) : Approximated as -EHOMO.

Electron Affinity (EA) : Approximated as -ELUMO.

Electronegativity (χ) : A measure of the power of an atom or group to attract electrons.

Chemical Potential (μ) : The negative of electronegativity.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity Index (ω) : Quantifies the electron-accepting capability of a molecule. icm.edu.pl

These descriptors provide a quantitative basis for comparing the reactivity of different pyrazole analogues.

| Compound | Hardness (η) (eV) | Electronegativity (χ) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Pyz-1 | 2.45 | 3.74 | -3.74 | 2.86 |

| Pyz-2 | 2.38 | 3.93 | -3.93 | 3.24 |

| CHP | 2.307 | 3.824 | -3.824 | 3.169 |

Data for pyrazole analogues sourced for illustrative purposes. icm.edu.plnih.gov

In Silico Modeling for Ligand-Target Interactions

In silico modeling techniques, such as molecular docking and molecular dynamics, are instrumental in predicting how pyrazole-based compounds might interact with biological targets, a key step in rational drug design. These methods help to identify potential drug candidates and elucidate their mechanisms of action at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netresearchgate.net This technique is widely applied to screen virtual libraries of compounds, including pyrazole derivatives, against specific biological targets like enzymes or receptors. nih.govnih.gov The results are often reported as a binding energy or docking score, where a more negative value typically indicates a stronger, more favorable interaction. researchgate.net

Pyrazole-containing compounds have been docked into the active sites of various protein targets, including receptor tyrosine kinases, cyclooxygenase-2 (COX-2), and human estrogen alpha receptor (ERα). researchgate.netnih.govsemanticscholar.org Docking studies reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the pyrazole ligand and amino acid residues in the protein's binding pocket. nih.govnih.gov For example, studies on pyrazole analogues have shown interactions with residues like Gln817 and Phe820 in certain enzymes, stabilizing the ligand-protein complex. nih.gov

| Compound Analogue | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | -10.09 | Not specified |

| Pyrazole Derivative 2b | CDK2 (2VTO) | -10.35 | Not specified |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα | -10.61 | Not specified |

| Pyridopyrazolo-triazine 6a | 5IVE | -7.82 | Not specified |

Binding energies for various pyrazole analogues against different protein targets. researchgate.netnih.govsemanticscholar.org

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations are used to assess the conformational stability of the docked pose and to analyze the dynamic behavior of the ligand within the binding site. dntb.gov.ua By simulating the movements of atoms and molecules over a period (e.g., nanoseconds), MD can confirm whether the interactions predicted by docking are stable. mdpi.comdntb.gov.ua

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will show minimal fluctuations in RMSD over the simulation time. These simulations can reveal continuous connections with specific amino acid residues, providing a more detailed understanding of the binding mechanism. researchgate.net For pyrazole derivatives, MD studies can validate the stability of their binding modes with targets like human carbonic anhydrase, confirming that the compounds remain securely in the active site with only minor conformational changes. dntb.gov.ua

Structure Activity Relationship Sar Investigations of 4 2 Fluorophenyl 1h Pyrazole Derivatives

Contribution of the 2-Fluorophenyl Moiety to Pharmacological Potency and Selectivity

The presence and position of a fluorine atom on the phenyl ring of pyrazole (B372694) derivatives can significantly influence their pharmacological properties. The 2-fluorophenyl moiety, in particular, is a critical component for enhancing both the potency and selectivity of these compounds. The fluorine atom, due to its high electronegativity and small size, can alter the molecule's electronic distribution, lipophilicity, and metabolic stability. semanticscholar.org

One of the key contributions of the 2-fluoro substitution is its ability to engage in specific interactions with biological targets, such as forming hydrogen bonds or dipole-dipole interactions, which can lead to a higher binding affinity. frontiersin.org Furthermore, the fluorine atom can influence the conformation of the phenyl ring relative to the pyrazole core, which may lock the molecule into a more favorable orientation for binding to a receptor or enzyme active site. This conformational restriction can be a determining factor in the compound's selectivity for a specific target over others. nih.gov

Elucidation of Key Structural Motifs Governing Biological Activity

SAR studies have extensively explored the impact of substitutions at various positions of the pyrazole ring. For instance, substitution at the N1 position of the pyrazole is a common strategy to modulate the compound's properties. Attaching different functional groups at this position can influence the molecule's solubility, cell permeability, and binding mode. nih.gov Similarly, modifications at the C3 and C5 positions of the pyrazole ring have been shown to be critical for activity. In many cases, these positions are substituted with aryl or alkyl groups that can fit into specific hydrophobic pockets of the target protein, thereby enhancing potency. nih.gov

Positional Effects of Substituents on the Pyrazole Ring and Fluorophenyl Group

The precise positioning of substituents on both the pyrazole ring and the fluorophenyl group is a critical factor that dictates the pharmacological activity of these derivatives. Isomeric variations, where a substituent is moved to a different position, often result in significant changes in potency and selectivity, highlighting the importance of a well-defined molecular geometry for target interaction.

Fluorophenyl Group: The position of the fluorine atom on the phenyl ring has a profound impact on biological activity. Studies comparing ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) isomers have demonstrated that the 2-fluoro substitution often leads to the most potent compounds. nih.govfrontiersin.org This is attributed to the unique electronic and steric effects of the ortho-fluorine atom, which can influence the torsional angle between the phenyl and pyrazole rings. This conformational constraint can pre-organize the molecule into an active conformation, enhancing its binding affinity. nih.gov The para-fluoro position has also been shown to be favorable in certain contexts, often improving metabolic stability and binding interactions. semanticscholar.orgfrontiersin.org

Pyrazole Ring: The arrangement of substituents around the pyrazole core is equally important. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position, a carboxamido group at the C3 position, and a specific dichlorophenyl substituent at the N1 position were all identified as crucial for high-affinity binding. nih.gov Shifting these groups to other positions on the pyrazole ring resulted in a significant loss of activity. This demonstrates that the spatial relationship between these functional groups is finely tuned for optimal interaction with the receptor's binding site.

The following table illustrates how positional changes can affect the inhibitory concentration (IC50) of hypothetical pyrazole derivatives against a specific kinase, based on general findings in the literature.

| Compound ID | Phenyl Ring Substitution | Pyrazole N1 Substitution | Pyrazole C5 Substitution | Relative Potency (IC50) |

| A | 2-Fluorophenyl | Methyl | Phenyl | +++ |

| B | 3-Fluorophenyl | Methyl | Phenyl | ++ |

| C | 4-Fluorophenyl | Methyl | Phenyl | ++ |

| D | 2-Fluorophenyl | Ethyl | Phenyl | +++ |

| E | 2-Fluorophenyl | Methyl | 4-Chlorophenyl | ++++ |

| F | Phenyl (unsubstituted) | Methyl | Phenyl | + |

Note: This table is illustrative, with relative potency indicated by '+' signs, where '++++' represents the highest potency.

These examples underscore that the specific placement of each substituent contributes to a complex SAR profile, and even minor positional changes can lead to dramatic differences in biological outcomes. nih.govfrontiersin.orgnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Fluorinated Pyrazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For fluorinated pyrazoles, QSAR models have become an invaluable tool for understanding the key molecular features that drive their pharmacological effects and for designing new, more potent derivatives. researchgate.netresearchgate.net

QSAR studies typically involve the calculation of a wide range of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC50 values). researchgate.netresearchgate.net

For fluorinated pyrazoles, 2D-QSAR and 3D-QSAR models have been successfully developed. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. These models can offer detailed insights into the binding mode of the compounds and guide the rational design of new analogues with improved potency. researchgate.net

The development of robust and predictive QSAR models for fluorinated pyrazoles relies on a high-quality dataset of compounds with well-defined biological activity. researchgate.netresearchgate.net Once validated, these models can be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and predict the activity of novel designs, thereby accelerating the drug discovery process. researchgate.net

Pre Clinical Biological Activity Spectrum of 4 2 Fluorophenyl 1h Pyrazole Derivatives

In Vitro Antimicrobial Efficacy (Antibacterial and Antifungal)

The antimicrobial potential of pyrazole (B372694) derivatives has been extensively investigated. mdpi.combiointerfaceresearch.comnih.govnih.govtandfonline.com Studies have shown that these compounds exhibit a wide range of activities against various bacterial and fungal strains. The presence of specific pharmacophores, such as chloro- and bromo-substituents, has been noted to enhance the antimicrobial effect due to their lipophilic properties. mdpi.com

In one study, newly synthesized pyrazole derivatives demonstrated a pronounced effect on strains of Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and fungi of the genus Candida. biointerfaceresearch.com Another research effort focusing on pyrazole derivatives containing an imidazothiadiazole moiety found that several compounds exhibited high selective inhibitory activity against multi-drug resistant strains. nih.gov Specifically, compounds 21c and 23h from this series showed potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was four times more potent than the control drug, gatifloxacin. nih.gov

Fluorinated 4,5-dihydro-1H-pyrazole derivatives have also been evaluated for their antifungal activities against phytopathogenic fungi. mdpi.comnih.govnih.gov For instance, a 2-chlorophenyl derivative (H9 ) showed 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against F. culmorum. mdpi.comnih.gov A 2,5-dimethoxyphenyl derivative (H7 ) also demonstrated moderate activity against S. sclerotiorum with 42.23% inhibition. mdpi.comnih.gov

Table 1: In Vitro Antimicrobial Activity of Selected 4-(2-Fluorophenyl)-1H-Pyrazole Derivatives

| Compound/Derivative | Microorganism | Activity | Source(s) |

|---|---|---|---|

| 21c | Multi-drug resistant bacteria | MIC = 0.25 µg/mL | nih.gov |

| 23h | Multi-drug resistant bacteria | MIC = 0.25 µg/mL | nih.gov |

| H9 (2-chlorophenyl derivative) | Sclerotinia sclerotiorum | 43.07% inhibition | mdpi.comnih.gov |

| H9 (2-chlorophenyl derivative) | F. culmorum | 46.75% inhibition | mdpi.comnih.gov |

| H7 (2,5-dimethoxyphenyl derivative) | Sclerotinia sclerotiorum | 42.23% inhibition | mdpi.comnih.gov |

| Hydrazones 21a–c and 22 | Bacteria and Fungi | Remarkable activity | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria and Fungi | MIC: 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) | nih.gov |

| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one 15 | Bacteria | MIC = 32 µg/mL | meddocsonline.org |

Anti-inflammatory and Antinociceptive Activities in Pre-clinical Models

Pyrazole derivatives are well-documented for their anti-inflammatory and analgesic properties, with some compounds acting as COX-2 inhibitors. rjpbr.comscilit.com A novel pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) , has been specifically studied for its anti-inflammatory, antinociceptive, and vasorelaxant effects. cdnsciencepub.comnih.govresearchgate.net

In pre-clinical models, oral administration of LQFM039 to mice demonstrated significant pharmacological activity. cdnsciencepub.comnih.gov The compound reduced abdominal writhing induced by acetic acid and decreased licking time in both the neurogenic and inflammatory phases of the formalin test, without affecting the nociceptive response latency in the tail flick test. cdnsciencepub.comnih.gov Furthermore, LQFM039 was effective in reducing edema and cell migration in the carrageenan-induced paw edema model. cdnsciencepub.comnih.gov

Studies on pyrazole-pyrazoline derivatives have also shown promising dual anti-inflammatory and antimicrobial activities. tandfonline.com In an in vitro lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF)-α model, compound 9b exhibited 66.4% inhibition, surpassing the positive control drug, dexamethasone (B1670325) (DXMS). tandfonline.com Several other compounds (4a, 4b, 5a, 5b, and 6b ) showed comparable inhibition activity to DXMS. tandfonline.com

Table 2: Anti-inflammatory and Antinociceptive Activity of Selected this compound Derivatives

| Compound/Derivative | Model | Activity | Source(s) |

|---|---|---|---|

| LQFM039 | Acetic acid-induced abdominal writhing | Reduced writhing | cdnsciencepub.comnih.gov |

| LQFM039 | Formalin test (neurogenic and inflammatory phases) | Reduced licking time | cdnsciencepub.comnih.gov |

| LQFM039 | Carrageenan-induced paw edema | Reduced edema and cell migration | cdnsciencepub.comnih.gov |

| 9b | LPS-induced TNF-α release | 66.4% inhibition | tandfonline.com |

| 4a, 4b, 5a, 5b, 6b | LPS-induced TNF-α release | Comparable to dexamethasone | tandfonline.com |

Pre-clinical Anticancer and Antiproliferative Potentials

The anticancer properties of pyrazole derivatives have been a significant area of research. biointerfaceresearch.comnih.govnih.gov These compounds have been shown to possess cytotoxic and antiproliferative effects against various cancer cell lines.

A variety of pyrazole derivatives have demonstrated potent cytotoxic effects in vitro. For instance, a series of novel pyrazole carbaldehyde derivatives were identified as potential PI3 kinase inhibitors. nih.gov Compound 43 from this series exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 µM, which was more potent than the standard drug doxorubicin (B1662922) (IC50 of 0.95 µM). nih.gov

In another study, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids, compounds 22 and 23 , showed potent cytotoxicity with IC50 values ranging from 2.82 to 6.28 µM against MCF7, A549, HeLa, and PC3 cancer cell lines. nih.gov Furthermore, a unique thieno[2,3-c]pyrazole derivative, Tpz-1 , induced cell death at low micromolar concentrations (0.19 µM to 2.99 µM) against a panel of 17 human cancer cell lines. mdpi.com

Research on pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors revealed that compound 24 demonstrated potent cytotoxicity against non-small cell lung cancer A549 cells (IC50 = 8.21 µM) and colorectal carcinoma HCT116 cells (IC50 = 19.56 µM). nih.gov

Table 3: Cellular Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cell Line(s) | IC50 Value | Source(s) |

|---|---|---|---|

| 43 | MCF7 (Breast Cancer) | 0.25 µM | nih.gov |

| 22 & 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 µM | nih.gov |

| Tpz-1 | 17 Human Cancer Cell Lines | 0.19 - 2.99 µM | mdpi.com |

| 24 | A549 (Lung Cancer) | 8.21 µM | nih.gov |

| 24 | HCT116 (Colorectal Cancer) | 19.56 µM | nih.gov |

| 28 | HCT116, UO31, HepG2 | 0.035, 2.24, 0.028 µM | nih.gov |

| 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] mdpi.combiointerfaceresearch.comnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole | HepG2 | Induces apoptosis | researchgate.net |

While extensive in vitro data exists, in vivo studies on this compound derivatives are less common in the available literature. However, the potent in vitro activity of many of these compounds suggests their potential for further evaluation in non-human xenograft and tumor models to establish their in vivo efficacy.

Antitubercular Activity Investigations

Pyrazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. biointerfaceresearch.comresearchgate.netnih.govnih.gov Several studies have reported significant in vitro activity against Mycobacterium tuberculosis.

A series of 1,3,5-trisubstituted pyrazoles exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against M. tuberculosis H37Rv, with some compounds showing an improved physicochemical profile and no cytotoxic effects. nih.gov In one study, compound 6 induced a statistically significant reduction in lung bacterial counts in an animal tuberculosis efficacy model compared to untreated mice. nih.gov Whole genome sequencing of resistant mutants revealed mutations in the mmpL3 gene, identifying it as a potential target for this series of compounds. nih.gov

Another study identified a pyrazole derivative, NSC 18725 , as a potent scaffold with an MIC99 value of 0.3125 µM against both fast and slow-growing mycobacteria. frontiersin.org This compound was also found to be active against starved M. tuberculosis and acted synergistically with the first-line drug isoniazid. frontiersin.org The mechanism of action for NSC 18725 appears to involve the induction of autophagy in macrophages. frontiersin.org

Further research on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids showed that compounds 9k and 9o were potent against M. tuberculosis with an MIC of 12.5 µg/mL and 98-99% inhibition, which is more potent than the standard drug rifampicin (B610482) (MIC = 40 µg/mL). nih.gov

Table 4: Antitubercular Activity of Selected this compound Derivatives

| Compound/Derivative | Strain | Activity | Source(s) |

|---|---|---|---|

| Compound 6 | M. tuberculosis H37Rv | Efficacious in murine model | nih.gov |

| NSC 18725 | Fast and slow-growing mycobacteria | MIC99 = 0.3125 µM | frontiersin.org |

| 9k & 9o | M. tuberculosis H37Rv | MIC = 12.5 µg/mL | nih.gov |

| 4-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone | M. tuberculosis H37Rv | MIC = 1.6 µM | researchgate.net |

Other Significant Pharmacological Activities (e.g., Vasorelaxant, Enzyme Inhibition)

Beyond the primary areas of antimicrobial, anti-inflammatory, and anticancer research, derivatives of this compound have demonstrated other notable pharmacological effects.

The vasorelaxant properties of 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) have been investigated, revealing a mechanism of action that involves the NO/cGMP pathway and calcium channels. cdnsciencepub.comnih.gov This compound elicited a concentration-dependent relaxation that was attenuated by inhibitors of this pathway and also blocked CaCl2-induced contractions. cdnsciencepub.comnih.gov A similar compound, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole , also exhibited vasorelaxant effects attenuated by inhibitors of the NO/cGMP pathway and potassium channels. ovid.com Another derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) , was shown to reduce blood pressure in spontaneously hypertensive rats, with its vasorelaxant effect being blocked by nitric oxide synthase and guanylate cyclase inhibitors. nih.gov

In terms of enzyme inhibition, a pyrazole-based compound, MS208 , was identified as a mixed inhibitor of M. tuberculosis UDP-galactopyranose mutase (MtbUGM), targeting an allosteric site. mdpi.com While structural modifications to MS208 did not improve antituberculosis activity, a pyrazole derivative, DA10 , showed a competitive model for MtbUGM inhibition with an improved Ki value of 51 ± 4 µM. mdpi.com

Table 5: Other Pharmacological Activities of Selected this compound Derivatives

| Compound/Derivative | Activity | Mechanism/Target | Source(s) |

|---|---|---|---|

| LQFM039 | Vasorelaxant | NO/cGMP pathway, Calcium channels | cdnsciencepub.comnih.gov |

| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Vasorelaxant | NO/cGMP pathway, K+ channels | ovid.com |

| LQFM-21 | Vasorelaxant, Antihypertensive | NO/cGMP pathway | nih.gov |

| DA10 | Enzyme Inhibition | Competitive inhibitor of MtbUGM (Ki = 51 ± 4 µM) | mdpi.com |

Mechanistic Insights into the Biological Actions of 4 2 Fluorophenyl 1h Pyrazole Compounds

Identification and Characterization of Molecular Targets

The biological effects of 4-(2-fluorophenyl)-1H-pyrazole derivatives are initiated by their interaction with specific molecular targets. A range of proteins, including enzymes and receptors, have been identified as targets for various analogues built upon this core structure.

One notable example is a derivative identified as RO3201195, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, which has been characterized as a highly selective and orally bioavailable inhibitor of p38 MAP kinase. nih.gov This kinase is a key component of intracellular signaling cascades involved in inflammation and cellular stress. The selectivity of this compound for p38 is a critical feature, potentially minimizing off-target effects. nih.gov

In the realm of cancer therapeutics, pyrazole (B372694) derivatives have been investigated for their ability to inhibit various kinases crucial for tumor growth and survival. mdpi.comrsc.org Specific derivatives have demonstrated inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). rsc.org

Furthermore, research into neurodegenerative diseases has identified the 14-3-3 family of proteins as a target for pyrazolone (B3327878) compounds, which share structural similarities with the pyrazole core. nih.gov These proteins are involved in regulating various cellular processes, and their interaction with pyrazolone compounds has been linked to the inhibition of protein aggregation, a hallmark of conditions like amyotrophic lateral sclerosis (ALS). nih.gov

Another significant target class is G-protein coupled receptors (GPCRs). A specific derivative, 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, has been identified as a selective compound for the Neurotensin (B549771) Receptor Type 2 (NTS2). acs.org This receptor is involved in various physiological processes, and selective modulation by pyrazole-based compounds highlights their potential for targeted therapeutic intervention. acs.org

| Derivative Class | Molecular Target | Associated Biological Process | Reference |

|---|---|---|---|

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | p38 Mitogen-Activated Protein (MAP) Kinase | Inflammation, Stress Response | nih.gov |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | VEGFR2, EGFR, HER2 Kinases | Angiogenesis, Cell Proliferation | rsc.org |

| 1-(4-Fluorophenyl)-5-(substituted-phenyl)-1H-pyrazole | Neurotensin Receptor Type 2 (NTS2) | Neuromodulation | acs.org |

| Pyrazolone Compounds | 14-3-3 Proteins | Protein Aggregation, Chaperone Activity | nih.gov |

Investigation of Receptor Binding and Enzyme Inhibition Mechanisms

Delving deeper than target identification, mechanistic studies have elucidated how this compound compounds bind to their targets and inhibit enzymatic function. These investigations often employ techniques like X-ray crystallography, molecular docking, and enzyme kinetics to reveal the specific molecular interactions at play.

The mechanism of p38 MAP kinase inhibition by the derivative RO3201195 has been detailed through X-ray crystallography. nih.gov The study revealed that the compound binds within the ATP binding pocket of the enzyme. A key contributor to its high selectivity is the formation of a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38α isoform. nih.gov This specific interaction is less favorable in other kinases, explaining the compound's selectivity.

In the context of receptor binding, studies on neurotensin receptor ligands have demonstrated the importance of specific substitutions on the pyrazole scaffold. The binding affinity of a 1-(4-fluorophenyl)-pyrazole derivative for the NTS2 receptor was found to be in the nanomolar range (Ki value of 153 nM). acs.org Structure-activity relationship (SAR) studies showed that modifications to the phenyl ring attached to the pyrazole core could significantly alter binding affinity and functional activity, allowing for the fine-tuning of compounds to act as antagonists or partial agonists. acs.org

The inhibitory potential of pyrazole derivatives against cyclooxygenase (COX) enzymes, which are key to the inflammatory process, has also been explored. Molecular docking studies have shown that pyrazole analogues can fit into the active site of COX-2, forming interactions such as hydrogen bonds and π-π stacking, which are crucial for their inhibitory effect. nih.govnih.gov

| Compound/Derivative | Target | Inhibition/Binding Metric | Value | Mechanism Highlight | Reference |

|---|---|---|---|---|---|

| RO3201195 | p38α MAP Kinase | Inhibition | Not specified | Binds to ATP pocket; H-bond with Thr106 | nih.gov |

| 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid | NTS2 Receptor | Binding Affinity (Ki) | 153 nM | Selective nonpeptide ligand | acs.org |

| Pyrazoline derivative 18h | VEGFR2 Kinase | IC50 | 0.135 µM | Potent kinase inhibition | rsc.org |

| Pyrazoline derivative 18h | EGFR Kinase | IC50 | 0.574 µM | Comparable to reference drug erlotinib | rsc.org |

| Hybrid Pyrazole Analogue | COX-2 | IC50 | 0.05 µM | High selectivity over COX-1 (SI > 1000) | nih.gov |

Elucidation of Intracellular Signaling Pathway Modulation (e.g., NO/cGMP, Calcium Channels, COX pathways)

The interaction of this compound derivatives with their molecular targets can trigger changes in broader intracellular signaling pathways, leading to a cascade of downstream effects that manifest as a physiological response.

NO/cGMP Pathway

The nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway is fundamental to vasodilation and blood pressure regulation. A novel pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has been shown to exert antihypertensive and vasorelaxant effects by modulating this pathway. nih.govnih.gov Studies using isolated aortic rings demonstrated that the vasorelaxation induced by this compound is endothelium-dependent. nih.gov Crucially, this effect was blocked by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ), confirming that the compound's vascular effects are mediated through the NO/cGMP mechanism. nih.govnih.gov This suggests the compound stimulates the production of nitric oxide, which in turn activates guanylyl cyclase to produce cGMP, leading to smooth muscle relaxation. ovid.com

Calcium Channels

Intracellular calcium concentration is a tightly regulated signal that governs numerous cellular functions, including muscle contraction and neurotransmission. Several pyrazole analogues have been identified as potent blockers of calcium channels. researchgate.net Specifically, pyranopyrazole derivatives have been shown to function as calcium channel blockers, attenuating potassium chloride (KCl)-induced contractions in isolated rat thoracic aorta in a concentration-dependent manner. sums.ac.ir Molecular docking studies support these findings, indicating that the compounds can efficiently occupy the active site of L-type calcium channels. sums.ac.ir Other research has pointed to the ability of pyrazole-based compounds to selectively block other types of calcium channels, such as store-operated Ca2+ channels (Orai channels), which are important in the immune response. researchgate.netnih.gov

COX Pathways

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many pyrazole-containing compounds have been designed as selective COX-2 inhibitors. nih.govresearchgate.net The mechanism involves blocking the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins. researchgate.net The anti-inflammatory activity of certain hybrid pyrazole analogues has been directly linked to their potent and selective inhibition of COX-2 over COX-1. nih.gov This selectivity is a desirable trait, as COX-1 is involved in maintaining the gastric mucosa, and its inhibition is associated with gastrointestinal side effects.

Gene Expression and Protein Level Analysis in Biological Systems

The influence of this compound compounds extends to the regulation of gene expression and the modulation of protein levels within the cell. These changes are often downstream consequences of the initial drug-target interaction and pathway modulation.

In the context of oncology, pyrazoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines by altering the expression levels of key regulatory proteins. rsc.org Treatment of leukemia cells with specific pyrazoline compounds led to a decrease in the expression of the anti-apoptotic protein Bcl-2, while simultaneously increasing the expression of the pro-apoptotic protein Bax and executioner proteins like caspase-3 and caspase-9. rsc.org This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards self-destruction, a key mechanism for anticancer agents.

Furthermore, the activity of these compounds can be linked to the modulation of specific gene products. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were evaluated for their ability to antagonize the androgen receptor. epa.gov Their activity was confirmed by measuring their effect on the expression of the prostate-specific antigen (PSA) gene, a well-known target of the androgen receptor. Potent compounds in this series demonstrated a significant downregulation of PSA, indicating successful antagonism of the receptor's function at the level of gene expression. epa.gov

Proteomics, the large-scale study of proteins, has also been employed to identify the targets of pyrazole-like compounds. In a study aimed at understanding the mechanism of protein aggregation inhibitors, protein pull-down experiments followed by proteomic analysis successfully identified the 14-3-3 protein family as the direct target of pyrazolone compounds in cell lysates. nih.gov This approach provides an unbiased method to identify the protein partners of a compound, offering direct evidence of its molecular interactions within a complex biological system.

Conclusion and Outlook for 4 2 Fluorophenyl 1h Pyrazole Academic Research

Synthesis of Current Academic Understanding and Key Discoveries

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.commdpi.comnih.govglobalresearchonline.net The introduction of a fluorine atom into such scaffolds is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. olemiss.edusemanticscholar.org The C-F bond is stronger than a C-H bond, which can prevent metabolic breakdown at that position, prolonging the drug's effect. semanticscholar.org

Key discoveries surrounding fluorinated pyrazoles, including structures analogous to 4-(2-fluorophenyl)-1H-pyrazole, have highlighted their potential as inhibitors of various enzymes and receptors. For instance, pyrazole derivatives have been investigated as potent inhibitors for targets such as cyclooxygenase (COX) enzymes, various kinases, and microbial enzymes. nih.govresearchgate.net The 2-fluorophenyl moiety, in particular, can modulate the electronic and steric profile of the molecule, potentially leading to improved target selectivity and potency. Research has shown that the position of the fluorine atom on the phenyl ring is critical, with ortho, meta, and para substitutions yielding different pharmacological profiles. frontiersin.org The current understanding is that the this compound framework serves as a "privileged structure," providing a versatile and effective template for developing new therapeutic agents. mdpi.comfrontiersin.org

Future Directions in Synthetic Chemistry for Novel this compound Analogues

The synthesis of pyrazole derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient modern methods. researchgate.net Future synthetic strategies for creating novel analogues of this compound are expected to focus on efficiency, diversity, and sustainability.

Key future directions include:

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, which is highly efficient and atom-economical. nih.govias.ac.in Developing one-pot MCRs for this compound analogues would enable the rapid generation of large libraries of compounds for biological screening. mdpi.com

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic protocols. nih.govbenthamdirect.com Future syntheses will likely utilize green solvents (like water or ionic liquids), solvent-free conditions, and energy-efficient techniques such as microwave or ultrasound irradiation to reduce environmental impact. ias.ac.inacs.orgekb.eg

Advanced Catalysis: The use of novel catalysts, including transition metals and organocatalysts, can provide access to new chemical space and improve reaction selectivity and yields. mdpi.com Metal-catalyzed cross-coupling reactions, for example, can be used to functionalize the pyrazole core at various positions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to pyrazole synthesis could streamline the production of analogues for preclinical and clinical studies.

Interactive Table: Future Synthetic Strategies for Pyrazole Analogues

| Strategy | Description | Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. nih.govacs.org | High efficiency, atom economy, reduced waste, rapid library generation. |

| Green Chemistry | Use of eco-friendly solvents, catalysts, and energy sources (e.g., microwaves, ultrasound). mdpi.combenthamdirect.com | Reduced environmental impact, increased safety, sustainability. |

| Advanced Catalysis | Employing novel transition-metal, nano-, or organo-catalysts to achieve new transformations. mdpi.com | High selectivity, access to novel structures, milder reaction conditions. |

| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. | Enhanced safety, scalability, precise control over reaction parameters. |

| Hybrid Molecule Synthesis | Covalently linking the pyrazole scaffold to another known pharmacophore. nih.govnih.gov | Potential for synergistic or dual-target activity. |

Advanced Approaches for Mechanistic and Pre-clinical Efficacy Studies

To fully understand the therapeutic potential of novel this compound analogues, researchers must employ a combination of advanced computational and experimental techniques to elucidate their mechanisms of action and evaluate their preclinical efficacy.

In Silico and Computational Methods: Computational chemistry is indispensable for modern drug discovery. nih.gov

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein, helping to identify potential biological targets and understand binding interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of binding stability.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of molecules, helping to explain their reactivity and interactions. mdpi.com

Pre-clinical Efficacy and Mechanistic Assays:

High-Throughput Screening (HTS): Screening large libraries of pyrazole analogues against panels of cancer cell lines (e.g., the NCI-60 panel) or other disease models can rapidly identify promising lead compounds. srrjournals.com

Biochemical and Cellular Assays: Once a lead compound is identified, its mechanism can be investigated through specific assays. For example, kinase inhibition assays can determine IC50 values against specific enzymes, while cellular assays can measure effects on apoptosis, cell cycle progression, and signaling pathways. nih.govresearchgate.net

Radiolabeling for PET Imaging: Incorporating isotopes like Fluorine-18 allows for the development of radiotracers for Positron Emission Tomography (PET), enabling non-invasive in vivo studies of drug distribution and target engagement. nih.gov

Preclinical Animal Models: Efficacy is ultimately tested in animal models of disease, such as xenograft models for cancer, to evaluate a compound's therapeutic effect and pharmacokinetic profile in a living system. researchgate.net

Rational Design Principles for Next-Generation Fluorinated Pyrazole Therapeutic Candidates

The rational design of new drugs aims to optimize the therapeutic properties of a lead compound by making targeted chemical modifications based on a deep understanding of its biological activity. mdpi.comfrontiersin.org

Key principles for designing the next generation of this compound-based therapeutics include:

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the structure of the lead compound and assessing how these changes affect its biological activity. nih.govmdpi.comnih.govresearchgate.netnih.gov For this compound, this would involve altering substituents on both the pyrazole and phenyl rings to improve potency, selectivity, and pharmacokinetic properties.

Target-Based Design: If the biological target is known, its three-dimensional structure can be used to design molecules that fit perfectly into the binding site, maximizing potency and selectivity. This often involves an iterative process of computational modeling, chemical synthesis, and biological testing. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or combining them to create a more potent lead compound. The this compound core itself could be considered a valuable fragment.

Pharmacokinetic (ADME) Optimization: A successful drug must not only be potent but also have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Rational design involves modifying the molecule to improve oral bioavailability, metabolic stability, and tissue distribution while minimizing toxicity. The fluorine atom in the lead structure already contributes positively to metabolic stability. olemiss.edusemanticscholar.org

By integrating these advanced synthetic, mechanistic, and design principles, the academic research community can continue to unlock the therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the optimized synthetic routes for 4-(2-fluorophenyl)-1H-pyrazole?

Methodological Answer: The synthesis of fluorinated pyrazoles typically involves cyclocondensation or Pechmann reactions. For this compound derivatives, a three-step approach is effective:

Fluorinated β-keto ester synthesis : React 2-fluorobenzoyl chloride with methyl acetoacetate in the presence of MgCl₂ and Et₃N to form fluorinated intermediates.

Cyclization : Use H₂SO₄ as a catalyst for Pechmann condensation to generate the pyrazole core.

Functionalization : Methylation or other modifications can be performed using alkylating agents.

Key Considerations : Optimize reaction temperature (e.g., 35°C for Pechmann reactions) and stoichiometry to minimize side products. For fluorination, ensure anhydrous conditions to prevent hydrolysis .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Look for through-space coupling (e.g., JFH = 2.6 Hz in 4-(2-fluorophenyl)-7-methoxycoumarin) to identify C-F⋯H-C interactions. Assign chemical shifts using 2D ¹⁹F-{¹H} HOESY experiments to map spatial proximity .

- X-ray crystallography : Resolve intramolecular F-H distances (e.g., 2.3–2.5 Å) and torsion angles (Φ ≈ 65°). Use SHELX programs for refinement, ensuring R-factors < 0.05 for high confidence .

Table 1 : Experimental vs. Theoretical ¹³C NMR Shifts for Fluorinated Coumarin Derivatives (Adapted from )

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) | Δ (ppm) |

|---|---|---|---|

| C2 | 160.9 | 169.1 | -8.2 |

| C5 | 127.8 | 135.0 | -7.2 |

| C2' | 159.1 | 172.8 | -13.7 |

Q. What safety protocols are critical when handling fluorinated pyrazole compounds?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation.

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in designated toxic disposal containers.

- Emergency Response : For inhalation exposure, administer oxygen; for skin contact, rinse with 0.1% acetic acid .

Advanced Research Questions

Q. What strategies resolve contradictory data on weak C-F⋯H-C hydrogen bonding in fluorinated pyrazoles?

Methodological Answer:

- Crystallographic Studies : Perform high-resolution (<1.0 Å) X-ray diffraction to measure F⋯H distances and angles. For example, intramolecular F⋯H distances < 2.5 Å and angles > 120° suggest directional interactions .

- Variable-Temperature NMR : Monitor JFH coupling changes with temperature. Increased coupling at lower temperatures indicates dynamic stabilization of H-bonded conformers .

- Debate Resolution : While O’Hagan et al. argue fluorine’s poor H-bond acceptor capacity, Desiraju’s work on coumarins shows F⋯H-C interactions stabilize crystal packing .

Q. How can SAR studies guide the design of bioactive this compound derivatives?

Methodological Answer:

- Scaffold Modification : Introduce substituents at positions 3 and 5 of the pyrazole ring. For example:

- Biological Assays : Test antimicrobial activity via MIC assays (e.g., S. aureus ATCC 29213) using microdilution methods. Correlate activity with logP values to optimize lipophilicity .

- Enzyme Inhibition : Use molecular docking (AutoDock Vina) to predict binding to targets like carbonic anhydrase. Validate with IC₅₀ measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.